An In-depth Technical Guide to the Synthesis and Characterization of Felbamate-d4
An In-depth Technical Guide to the Synthesis and Characterization of Felbamate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Felbamate-d4 (2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate), a deuterated analog of the anti-epileptic drug Felbamate. This isotopically labeled compound is crucial as an internal standard for the accurate quantification of Felbamate in biological matrices during pharmacokinetic and metabolic studies. This document outlines a detailed synthetic protocol, summarizes key characterization data, and presents experimental methodologies for its analysis.
Synthesis of Felbamate-d4
The synthesis of Felbamate-d4 is a multi-step process commencing with the reduction of diethyl phenylmalonate to its deuterated diol intermediate, followed by carbamation to yield the final product. The overall reported yield for this process is approximately 44% with an isotopic purity exceeding 99%.[1]
Experimental Protocol: Synthesis of 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol
The initial step involves the reduction of diethyl phenylmalonate using a powerful deuterating agent, lithium aluminum deuteride (LiAlD₄).
Materials:
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Diethyl phenylmalonate
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Lithium aluminum deuteride (LiAlD₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Deuterated water (D₂O)
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Sodium hydroxide (NaOH) solution
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Rochelle's salt (potassium sodium tartrate) solution
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Drying agent (e.g., anhydrous magnesium sulfate)
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Organic solvents for extraction and purification (e.g., ethyl acetate)
Procedure:
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A solution of diethyl phenylmalonate in an anhydrous etheral solvent (diethyl ether or THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
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The flask is cooled to 0 °C in an ice bath.
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A suspension of lithium aluminum deuteride in the same anhydrous solvent is slowly added to the diethyl phenylmalonate solution with continuous stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
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The reaction is carefully quenched by the slow, dropwise addition of deuterated water (D₂O) at 0 °C, followed by the addition of a sodium hydroxide solution and then a saturated solution of Rochelle's salt.
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The resulting mixture is stirred vigorously until a clear separation of the organic and aqueous layers is observed.
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The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
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The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol.
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The crude product can be further purified by column chromatography or recrystallization.
Experimental Protocol: Synthesis of Felbamate-d4
The deuterated diol intermediate is then converted to Felbamate-d4 via a carbamation reaction. Several methods can be employed for this step, including the use of phosgene, chloroformates, or a urethane exchange reaction.[2][3] A common laboratory-scale method involves the use of sodium cyanate and an acid.
Materials:
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2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol
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Sodium cyanate (NaOCN)
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Trifluoroacetic acid (TFA) or another suitable acid
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Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
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The purified 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol is dissolved in an anhydrous solvent under an inert atmosphere.
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Sodium cyanate is added to the solution.
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The mixture is cooled in an ice bath, and trifluoroacetic acid is added dropwise with stirring.
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The reaction is allowed to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
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The combined organic extracts are washed, dried, and the solvent is evaporated.
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The resulting crude Felbamate-d4 is purified by recrystallization or column chromatography to yield a white crystalline solid.
Characterization of Felbamate-d4
The identity, purity, and isotopic enrichment of the synthesized Felbamate-d4 are confirmed using various analytical techniques.
Spectroscopic Data
Table 1: NMR Spectroscopic Data for Felbamate-d4 and its Intermediate
| Compound | Technique | Solvent | Chemical Shift (δ) ppm |
| 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol | ¹H NMR | CDCl₃ | 7.3 (m, 5H, Ar-H), 3.0 (s, 1H, CH), 2.6 (s, 2H, OH)[4] |
| ¹³C NMR | CDCl₃ | 139.9, 129.3, 128.5, 127.7, 49.8[4] | |
| Felbamate-d4 | ¹H NMR | (CD₃)₂SO | 7.2 (m, 5H, Ar-H), 6.4 (bs, 4H, NH₂), 3.1 (s, 1H, CH)[4] |
Table 2: Mass Spectrometry Data for Felbamate-d4 and its Intermediate
| Compound | Technique | Ionization Mode | [M+H]⁺ (m/z) | Fragment Ions (m/z) |
| 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol | GC/MS | CI-methane | 157 | 139, 121, 106, 93[4] |
| Felbamate-d4 | LC-MS/MS | ESI (+) | 243.3 | Not explicitly detailed, but unlabeled Felbamate fragments to 117[5] |
Physicochemical Properties
Table 3: Physicochemical Properties of Felbamate-d4
| Property | Value | Reference |
| CAS Number | 106817-52-1 | [6] |
| Molecular Formula | C₁₁H₁₀D₄N₂O₄ | [6] |
| Molecular Weight | 242.3 g/mol | [6] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [6] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 148-150 °C | [4] |
Analytical Methodologies
Felbamate-d4 is primarily used as an internal standard for the quantification of felbamate in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS Quantification of Felbamate
This protocol provides a general framework for the analysis of felbamate using Felbamate-d4 as an internal standard. Method parameters may require optimization based on the specific instrumentation and matrix.
Sample Preparation:
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To a 100 µL aliquot of the biological sample (e.g., plasma, tissue homogenate), add a known concentration of Felbamate-d4 internal standard solution.
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Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
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Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Example):
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LC Column: A reversed-phase column, such as a C18 or Phenyl column, is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
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Ionization: Electrospray ionization (ESI) in positive ion mode.
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Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
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MRM Transition for Felbamate: m/z 239 → 117[5]
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MRM Transition for Felbamate-d4: m/z 243 → 117 (predicted, based on the stable isotope label)
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Table 4: Representative LC-MS/MS Method Validation Parameters for Felbamate Quantification
| Parameter | Typical Value |
| Linearity Range | 2.5 - 500 ng/mL in plasma[7] |
| Recovery | >97% in plasma and tissue homogenates[7] |
| Accuracy | >92% in mouse matrices; >88% in human plasma[7] |
| Precision (RSD) | <15% |
Visualizations
Synthesis Workflow
References
- 1. Synthesis of deuterium-labeled felbamate from diethyl phenylmalonate [inis.iaea.org]
- 2. jocpr.com [jocpr.com]
- 3. US2884444A - 2-phenyl-1,3 propane diol dicarbamate - Google Patents [patents.google.com]
- 4. EP1156798B1 - Felbamate derived compounds - Google Patents [patents.google.com]
- 5. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
